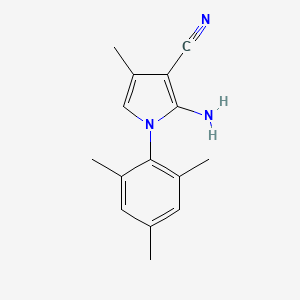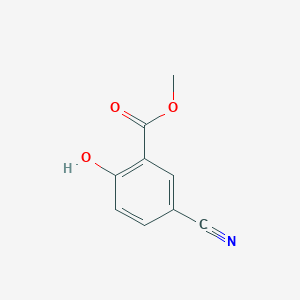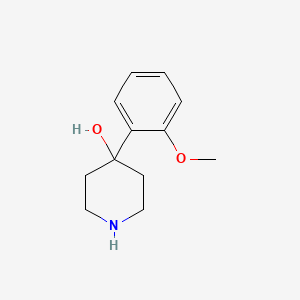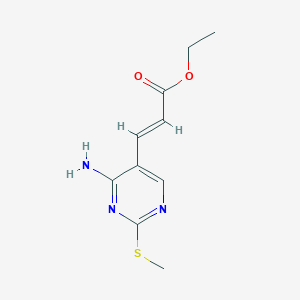![molecular formula C15H12N2O B1313256 1-(2-Fenilpirazolo[1,5-a]piridin-3-il)-1-etanona CAS No. 122643-81-6](/img/structure/B1313256.png)
1-(2-Fenilpirazolo[1,5-a]piridin-3-il)-1-etanona
Descripción general
Descripción
1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone is a compound with the CAS Number: 122643-81-6 and a molecular weight of 236.27 . It is a solid substance with a melting point between 95 - 97°C .
Molecular Structure Analysis
The InChI code for this compound is 1S/C15H12N2O/c1-11(18)14-13-9-5-6-10-17(13)16-15(14)12-7-3-2-4-8-12/h2-10H,1H3 . Unfortunately, specific information about the molecular structure analysis of this compound was not found in the search results.Physical and Chemical Properties Analysis
As mentioned earlier, 1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone is a solid substance with a melting point between 95 - 97°C .Aplicaciones Científicas De Investigación
Análisis exhaustivo de las aplicaciones de 1-(2-Fenilpirazolo[1,5-a]piridin-3-il)-1-etanona
Investigación farmacéutica: Este compuesto puede tener potencial como precursor o entidad activa en el desarrollo de nuevos productos farmacéuticos. Los derivados relacionados de pirazolo[1,5-a]piridina se han explorado por sus actividades biológicas y farmacéuticas, incluyendo propiedades anticancerígenas .
Ciencia de materiales: Los derivados de pirazolo[1,5-a]piridina han mostrado promesa en aplicaciones de ciencia de materiales debido a sus significativas propiedades fotofísicas . Esto sugiere que this compound podría ser útil en el desarrollo de nuevos materiales con características ópticas únicas.
Dispositivos optoelectrónicos: Las propiedades luminiscentes de los compuestos relacionados indican un posible uso en dispositivos optoelectrónicos como diodos emisores de luz (LED) u orgánica fotovoltaica .
Sensores: Debido a su versátil estructura química, estos compuestos podrían usarse en el desarrollo de sensores para detectar diversas sustancias biológicas o químicas .
Imágenes y microscopía: Los compuestos dentro de esta clase se han utilizado como emisores para microscopía confocal e imágenes, lo que sugiere posibles aplicaciones de investigación en estas áreas para this compound .
Química agrícola: Las pirazolo[1,5-a]pirimidinas, un grupo relacionado de compuestos, se han patentado para usos como herbicidas e insecticidas , lo que indica posibles aplicaciones agrícolas.
Oncología de precisión: Los compuestos basados en pirazol se han investigado cada vez más como inhibidores de la proteína quinasa para la oncología de precisión . Este compuesto puede ser prometedor en este campo del tratamiento del cáncer.
Aplicaciones ópticas: Se ha identificado una familia de pirazolo[1,5-a]pirimidinas para aplicaciones ópticas estratégicas debido a sus propiedades fotofísicas sintonizables , lo que podría extenderse a this compound.
Safety and Hazards
Mecanismo De Acción
Target of Action
Compounds with similar structures, such as pyrazolo[1,5-a]pyrimidines, are known to be purine analogues . They have beneficial properties as antimetabolites in purine biochemical reactions .
Mode of Action
It can be inferred from related compounds that it might interact with its targets via an addition–elimination mechanism .
Biochemical Pathways
Related compounds, such as pyrazolo[1,5-a]pyrimidines, are known to interfere with purine biochemical reactions .
Result of Action
Related compounds are known to have antitrypanosomal activity .
Análisis Bioquímico
Biochemical Properties
1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone plays a significant role in biochemical reactions. It interacts with enzymes such as extracellular-signal-regulated kinase (ERK) and mitogen-activated protein kinase (MAPK), acting as an inhibitor . These interactions are crucial as they can modulate signaling pathways involved in cell proliferation and differentiation. The compound’s ability to inhibit these kinases suggests its potential use in studying cellular responses and developing therapeutic agents.
Cellular Effects
The effects of 1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, particularly the MAPK/ERK pathway . This modulation can lead to changes in gene expression and cellular metabolism, affecting processes such as cell growth, apoptosis, and differentiation. The compound’s impact on these pathways makes it a valuable tool for understanding cellular mechanisms and developing targeted therapies.
Molecular Mechanism
At the molecular level, 1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone exerts its effects through binding interactions with specific biomolecules. It acts as an ATP-competitive inhibitor of ERK1 and ERK2, preventing their activation and subsequent signaling . This inhibition disrupts the downstream signaling cascade, leading to altered gene expression and cellular responses. The compound’s ability to inhibit these kinases highlights its potential as a therapeutic agent in diseases where MAPK/ERK signaling is dysregulated.
Dosage Effects in Animal Models
The effects of 1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects by modulating signaling pathways without causing significant toxicity . At higher doses, it may lead to adverse effects, including toxicity and disruption of normal cellular functions. Determining the optimal dosage is essential for maximizing therapeutic benefits while minimizing potential risks.
Metabolic Pathways
1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels . These interactions can influence the compound’s bioavailability and efficacy. Understanding its metabolic pathways is crucial for developing effective therapeutic strategies and predicting potential drug interactions.
Transport and Distribution
The transport and distribution of 1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone within cells and tissues are mediated by specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation, affecting its activity and function. Studying its transport and distribution can provide insights into its pharmacokinetics and optimize its therapeutic potential.
Subcellular Localization
1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)-1-ethanone exhibits specific subcellular localization, which can influence its activity and function . Targeting signals and post-translational modifications may direct the compound to specific compartments or organelles, affecting its interactions with biomolecules. Understanding its subcellular localization is essential for elucidating its mechanism of action and optimizing its use in research and therapy.
Propiedades
IUPAC Name |
1-(2-phenylpyrazolo[1,5-a]pyridin-3-yl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2O/c1-11(18)14-13-9-5-6-10-17(13)16-15(14)12-7-3-2-4-8-12/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGKMXIFTIXARS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C2C=CC=CN2N=C1C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30443784 | |
| Record name | 1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122643-81-6 | |
| Record name | 1-(2-Phenylpyrazolo[1,5-a]pyridin-3-yl)ethan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30443784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-Oxo-3-[4-(trifluoromethyl)phenyl]propanenitrile](/img/structure/B1313192.png)










